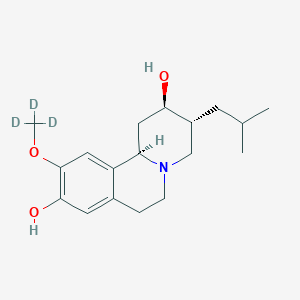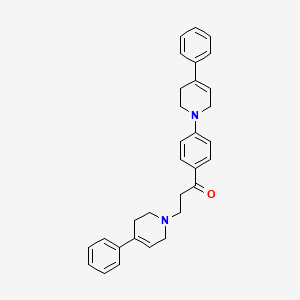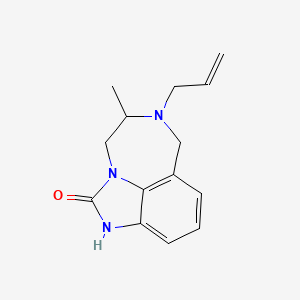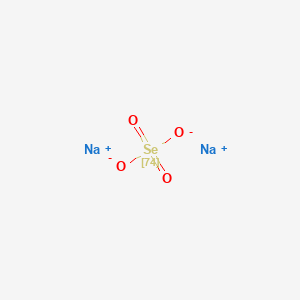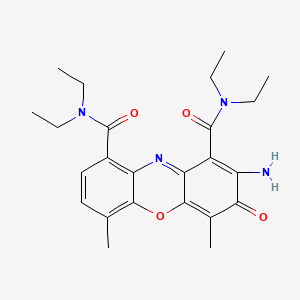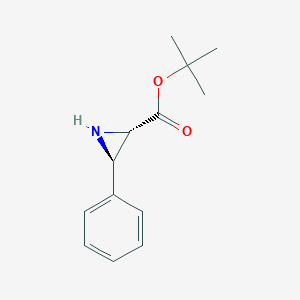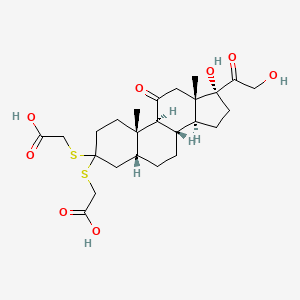
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) is a complex organic compound belonging to the class of steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl and keto groups, as well as a bis(carboxymethyl)mercaptole moiety. It is a derivative of pregnane, a steroid nucleus, and has significant biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) involves multiple steps, starting from basic steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Oxidation: Conversion of hydroxyl groups to keto groups.
Mercaptole Addition: Incorporation of the bis(carboxymethyl)mercaptole group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) undergoes various chemical reactions, including:
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions involving the mercaptole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives of the original compound, as well as modified mercaptole groups.
Applications De Recherche Scientifique
17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroids and organic molecules.
Biology: Studied for its role in various biological processes and its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as hydroxysteroid dehydrogenases and receptors like glucocorticoid receptors.
Pathways: Modulation of steroid hormone pathways, influencing gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
17,21-Dihydroxy-5beta-pregnane-3,11,20-trione: A closely related compound with similar hydroxyl and keto groups.
5beta-Pregnane-3alpha,17alpha,21-triol-11,20-dione: Another steroid derivative with multiple hydroxyl groups.
Uniqueness
What sets 17-Hydroxy-5beta-pregnane-3,11,20-trione, 3-(bis(carboxymethyl)mercaptole) apart is its unique bis(carboxymethyl)mercaptole moiety, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
17990-64-6 |
|---|---|
Formule moléculaire |
C25H36O8S2 |
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
2-[[(5R,8S,9S,10S,13S,14S,17R)-3-(carboxymethylsulfanyl)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H36O8S2/c1-22-7-8-24(34-12-19(29)30,35-13-20(31)32)9-14(22)3-4-15-16-5-6-25(33,18(28)11-26)23(16,2)10-17(27)21(15)22/h14-16,21,26,33H,3-13H2,1-2H3,(H,29,30)(H,31,32)/t14-,15+,16+,21-,22+,23+,25+/m1/s1 |
Clé InChI |
XCBVGXHHEMDZIG-SSYASERTSA-N |
SMILES isomérique |
C[C@]12CCC(C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)(SCC(=O)O)SCC(=O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)(SCC(=O)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


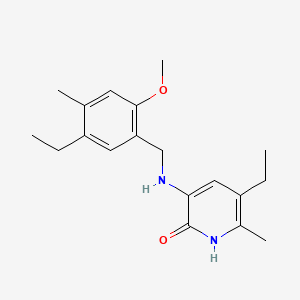
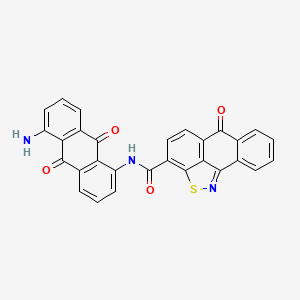

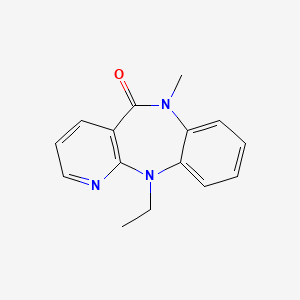
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)

